N,N-diethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide
Overview
Description
N,N-diethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide is a complex organic compound with a unique structure that combines a benzamide core with a piperazine ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The benzamide core is synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N,N-diethylamine to produce N,N-diethyl-4-methylbenzamide.
The next step involves the introduction of the piperazine ring. This is achieved by reacting N,N-diethyl-4-methylbenzamide with 4-methylpiperazine in the presence of a suitable base, such as sodium hydride, to form N,N-diethyl-4-{[(4-methylpiperazin-1-yl)methyl]benzamide.
Finally, the sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N,N-diethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-methylbenzamide: Lacks the piperazine and sulfonyl groups, making it less complex and potentially less versatile in its applications.
4-{[(4-methylpiperazin-1-yl)methyl]benzamide: Lacks the diethyl groups, which may affect its solubility and reactivity.
N,N-diethyl-4-{[(4-methylpiperazin-1-yl)methyl]benzamide: Lacks the sulfonyl group, which may influence its chemical stability and biological activity.
Uniqueness
N,N-diethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide is unique due to the presence of both the piperazine ring and the sulfonyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N,N-diethyl-4-[(4-methylpiperazin-1-yl)sulfonylmethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-4-19(5-2)17(21)16-8-6-15(7-9-16)14-24(22,23)20-12-10-18(3)11-13-20/h6-9H,4-5,10-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZWBLVKHKICOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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